![molecular formula C7H10ClF4N B2554730 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1955547-12-2](/img/structure/B2554730.png)

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

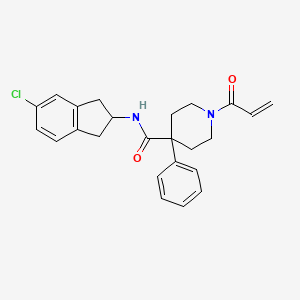

Molecular Structure Analysis

The molecular structure of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not clearly described in the available resources .Chemical Reactions Analysis

Information on the chemical reactions involving “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride” are not fully described. It is known that the compound has a molecular weight of 219.61 .Applications De Recherche Scientifique

Electrophilic Fluorination Agent

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride is highlighted for its electrophilic fluorination capabilities, particularly in the fluorination of aromatic rings, olefins, and other organic compounds. This property is leveraged to introduce fluorine atoms into organic molecules, enhancing their reactivity and physical properties, which is crucial in pharmaceuticals and agrochemicals development. The research by Poss and Shia (1999) on "1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)" demonstrates the potential of related structures in fluorinating various substrates under mild conditions, showcasing the versatility of such compounds in organic synthesis (Poss & Shia, 1999).

Organic Synthesis Applications

Recent advancements emphasize the role of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride derivatives in organic synthesis, beyond just fluorination. For instance, its derivative, Selectfluor, is not only a prominent electrophilic fluorinating agent but also serves as a "fluorine-free" functional reagent in various organic reactions, including oxidations and radical initiations. This broadens the utility of such compounds in synthesizing complex organic molecules with high efficiency and selectivity. Yang et al. (2020) review highlights the multifaceted applications of Selectfluor in organic synthesis, demonstrating its role as a transition metal oxidant and in "fluorine-free" functionalizations over recent years (Yang et al., 2020).

Diversity-Oriented Synthesis

The diversity-oriented synthesis of azaspirocycles, incorporating elements like 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride, showcases the compound's utility in generating complex heterocyclic structures. These structures are pivotal in drug discovery, providing scaffolds for developing new therapeutic agents. The work by Wipf et al. (2004) on the synthesis of azaspirocycles illustrates the innovative use of such compounds in creating functionalized pyrrolidines, piperidines, and azepines, which are significant for chemistry-driven drug discovery (Wipf et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVQMGBTQSMAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(C2(F)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2554649.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

![4-Amino-2-benzyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2554655.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)